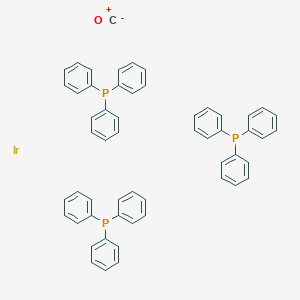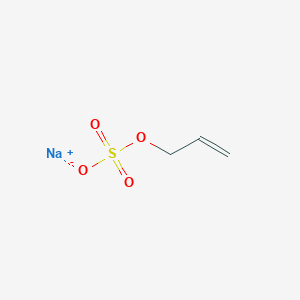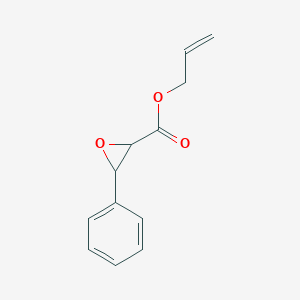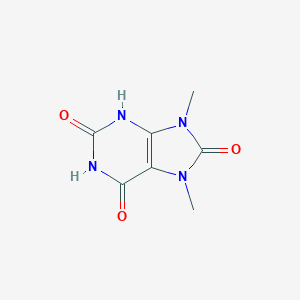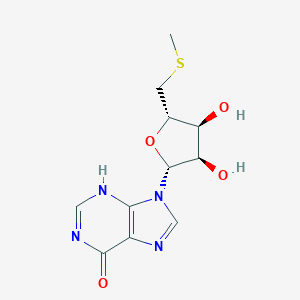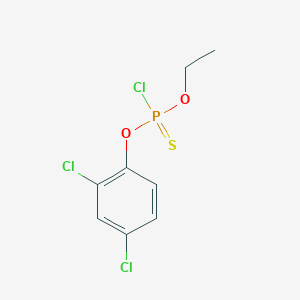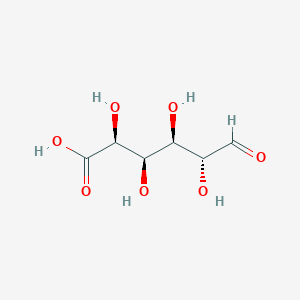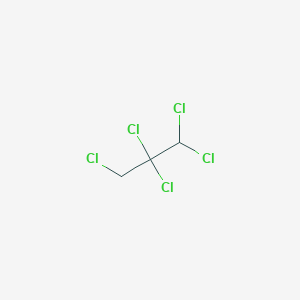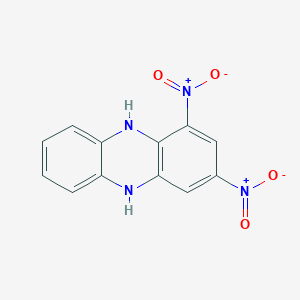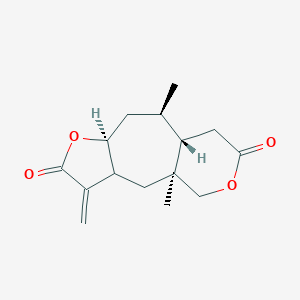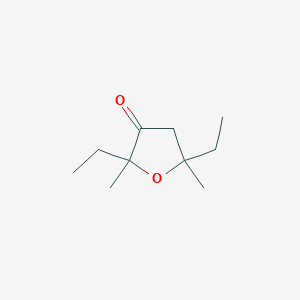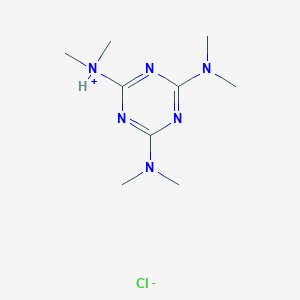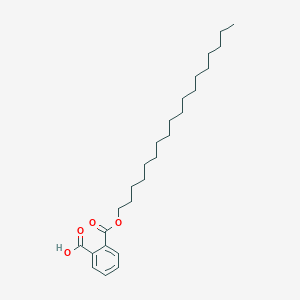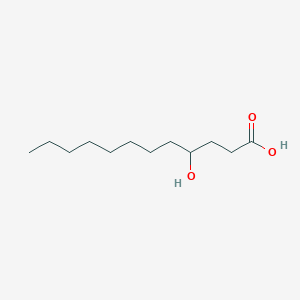
4-Hydroxydodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxydodecanoic acid (4-HDDA) is a fatty acid that belongs to the family of medium-chain fatty acids. It is a colorless, odorless, and viscous liquid that is used in various scientific research applications. This acid is synthesized through different methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Hydroxydodecanoic acid is not fully understood. It has been found to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxydodecanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It has also been found to increase the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. Additionally, 4-Hydroxydodecanoic acid has been found to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which plays a role in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Hydroxydodecanoic acid in lab experiments is its low toxicity. It has been found to have low toxicity in animal studies, making it a potential candidate for further research. Additionally, 4-Hydroxydodecanoic acid is relatively easy to synthesize and can be produced using renewable resources. However, one of the limitations of using 4-Hydroxydodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the research of 4-Hydroxydodecanoic acid. One potential direction is the development of antimicrobial agents using 4-Hydroxydodecanoic acid. Another potential direction is the development of anticancer drugs using 4-Hydroxydodecanoic acid. Additionally, further research can be done on the use of 4-Hydroxydodecanoic acid in the production of biodegradable polymers and as a potential biofuel. Further studies can also be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Conclusion:
In conclusion, 4-Hydroxydodecanoic acid is a fatty acid that has various scientific research applications. It can be synthesized through different methods and has been found to have antibacterial, antifungal, antiviral, and anticancer properties. Additionally, it has been studied for its use in the production of biodegradable polymers and as a potential biofuel. Further research can be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Aplicaciones Científicas De Investigación
4-Hydroxydodecanoic acid has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of antimicrobial agents. It has also been found to have anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, 4-Hydroxydodecanoic acid has been studied for its use in the production of biodegradable polymers and as a potential biofuel.
Propiedades
Número CAS |
16899-07-3 |
|---|---|
Nombre del producto |
4-Hydroxydodecanoic acid |
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |
Clave InChI |
UZNDHCZORMBARB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC(=O)O)O |
SMILES canónico |
CCCCCCCCC(CCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



